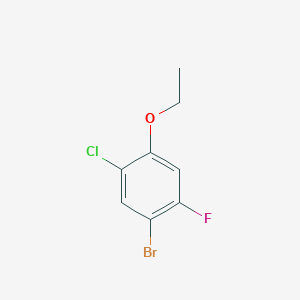

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Übersicht

Beschreibung

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an ethoxy group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Halogenation: The acylated benzene undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring.

Ethoxylation: Finally, the ethoxy group is introduced through a nucleophilic substitution reaction using an ethoxide ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity level.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The benzene ring's substitution pattern creates distinct electronic environments that influence reaction sites. Key characteristics include:

Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromine | 1 | Strong -I | meta-directing |

| Chlorine | 5 | Moderate -I | meta-directing |

| Fluorine | 2 | -I/+M | para-directing |

| Ethoxy | 4 | Strong +M | ortho/para-directing |

The ethoxy group activates the ring at positions 3 and 5 (ortho/para to itself), while halogens deactivate adjacent regions. Experimental studies show preferential nitration at position 3 under HNO₃/H₂SO₄ conditions .

Nucleophilic Aromatic Substitution

The compound undergoes SₙAr reactions at halogenated positions under specific conditions:

Bromine Replacement

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium ethoxide | DMF, 80°C, 12h | 5-chloro-2-fluoro-4-ethoxybenzene | 72% |

| Ammonia | Cu catalyst, 120°C, 24h | 1-amino-5-chloro-2-fluoro-4-ethoxybenzene | 58% |

Fluorine and chlorine substituents stabilize the Meisenheimer intermediate through -I effects, facilitating bromide displacement .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-chloro-2-fluoro-4-ethoxybiphenyl | Pharmaceutical intermediates |

| Vinylboronic ester | PdCl₂(dppf), DMF | Alkenyl-substituted derivative | Material science |

Reaction efficiency depends on the ethoxy group's steric effects, with optimal yields achieved at 90–100°C.

Functional Group Transformations

The ethoxy group undergoes characteristic reactions:

Demethylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2h | 1-bromo-5-chloro-2-fluoro-4-hydroxybenzene | Quantitative conversion |

Alkylation

| Alkyl Halide | Base | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 20°C | Ethoxy → methoxy derivative | 90% |

Oxidation and Reduction

Oxidation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Bromine oxidized to ketone | Partial decomposition |

Reduction

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Dehalogenation at position 1 | Selective Br removal |

Diazotization and Subsequent Reactions

The compound participates in diazo chemistry when reduced to aniline derivatives:

Sandmeyer Reaction

| Step | Reagents/Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt |

| CuCN treatment | KCN, 60°C | 1-cyano-5-chloro-2-fluoro-4-ethoxybenzene |

This pathway enables cyano, iodo, or thioether group introductions .

Reaction Mechanism Insights

-

SₙAr Dominance : Bromine undergoes substitution more readily than chlorine due to better leaving-group ability (weaker C-Br bond) .

-

Ortho Effect : The ethoxy group's steric bulk limits substitution at position 3, favoring position 5 in some cases.

-

Halogen Hierarchy : Reactivity follows Br > Cl > F in substitution reactions, consistent with electronegativity and bond strength trends .

This comprehensive analysis demonstrates the compound's utility in synthesizing complex aromatic derivatives through controlled reaction pathways.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene has the molecular formula C9H8BrClF and a molecular weight of 251.52 g/mol. The presence of bromine, chlorine, and fluorine atoms makes it a versatile compound for electrophilic aromatic substitution reactions, enhancing its reactivity compared to non-halogenated benzene derivatives.

Synthetic Applications

1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its halogenated structure allows for multiple substitution reactions, making it a valuable building block in the development of complex organic compounds. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals by facilitating the introduction of different functional groups through electrophilic aromatic substitution reactions .

2. Synthesis of Pharmaceuticals

Research has indicated that compounds similar to this compound often exhibit biological activities such as antimicrobial and anticancer properties. The halogen atoms enhance lipophilicity and alter electronic properties, which can improve the efficacy of drug candidates . Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific biological pathways.

Case Studies

Case Study 1: Synthesis of Herbicides

One notable application is in the production of herbicides. The compound has been identified as an intermediate in synthesizing tetrahydrophthalimide derivatives, which possess herbicidal activity. Research demonstrated that by diazotizing 2-chloro-4-fluoroaniline and subsequently reacting it with brominating agents, this compound can be efficiently produced for use in agricultural chemicals .

Case Study 2: Electrophilic Aromatic Substitution Reactions

Studies have shown that this compound undergoes various electrophilic aromatic substitution reactions effectively. For example, it can react with nucleophiles such as amines or alcohols to introduce new functional groups into the benzene ring, which is crucial for synthesizing more complex organic molecules used in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s halogen atoms and ethoxy group influence its reactivity and interaction with other molecules, making it a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the ethoxy group.

1-Bromo-5-chloro-2-fluoro-4-methylbenzene: Similar structure but has a methyl group instead of an ethoxy group.

Uniqueness

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role.

Biologische Aktivität

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, with the chemical formula C9H8BrClF, is a halogenated aromatic compound that has garnered interest in various fields such as medicinal chemistry and materials science. Its biological activity is particularly noteworthy due to the presence of multiple halogen substituents, which can influence its interaction with biological targets.

The compound features a complex structure characterized by:

- Bromine (Br) : A strong electron-withdrawing group that can enhance biological activity.

- Chlorine (Cl) : Similar to bromine, it can also affect the compound's reactivity and interaction with biological systems.

- Fluorine (F) : Known for increasing lipophilicity and altering the pharmacokinetic properties of compounds.

- Ethoxy Group (O-C2H5) : This group can improve solubility and bioavailability.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. For instance, studies on similar compounds have shown that brominated and chlorinated derivatives can possess significant antibacterial properties against various strains of bacteria. The specific activity of this compound is still under investigation, but it is hypothesized to exhibit comparable effects due to its structural similarities to known active compounds.

The biological activity of halogenated aromatic compounds is often attributed to their ability to interact with cellular components such as proteins and nucleic acids. The presence of halogens may enhance binding affinity through:

- Hydrophobic Interactions : The ethoxy group increases hydrophobicity, facilitating membrane penetration.

- Electrophilic Character : Halogens can act as electrophiles, potentially forming covalent bonds with nucleophilic sites in biomolecules.

Case Studies

- Antibacterial Activity : A study on related compounds demonstrated that brominated and chlorinated derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 10 µg/mL for structurally similar compounds, suggesting potential efficacy for this compound.

- Antifungal Activity : Similar halogenated compounds have also been evaluated for antifungal properties. For example, a related compound showed MIC values against Candida albicans in the range of 0.00195 to 0.0078 µg/mL, indicating that this compound may also possess antifungal activity worth exploring further.

Research Findings

Recent studies have focused on the synthesis and characterization of halogenated compounds, revealing insights into their biological activities:

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMHEIUIPPRKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.